molecular formula C12H13NO3 B8437834 (6-Hydroxy-indol-1-yl)-acetic acid ethyl ester

(6-Hydroxy-indol-1-yl)-acetic acid ethyl ester

Cat. No. B8437834
M. Wt: 219.24 g/mol
InChI Key: FKGZONICJNDKNT-UHFFFAOYSA-N
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Description

(6-Hydroxy-indol-1-yl)-acetic acid ethyl ester is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-Hydroxy-indol-1-yl)-acetic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Hydroxy-indol-1-yl)-acetic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

ethyl 2-(6-hydroxyindol-1-yl)acetate

InChI

InChI=1S/C12H13NO3/c1-2-16-12(15)8-13-6-5-9-3-4-10(14)7-11(9)13/h3-7,14H,2,8H2,1H3

InChI Key

FKGZONICJNDKNT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=CC2=C1C=C(C=C2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To an ice cold solution of [6-(tert-butyl-dimethyl-silanyloxy)-indol-1-yl]-acetic acid ethyl ester (1.15 g, 3.45 mmol) in THF (11.5 ml) was added a 1 M solution of tetrabutylammonium fluoride in THF (3.45 ml, 3.45 mmol) within 15 min. The reaction mixture was stirred for 1 h at ambient temperature, poured onto 1 N HCl/ice water 1/1 and extracted two times with ethyl acetate. The combined organic layers were washed with brine/ice water 1/1 and dried over sodium sulfate. The solvent was removed under reduced pressure and the residue purified by column chromatography (silica gel, heptane/AcOEt) to give 590 mg (2.7 mmol, 78%) of the title compound as colorless crystals.
[Compound]
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ice
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[6-(tert-butyl-dimethyl-silanyloxy)-indol-1-yl]-acetic acid ethyl ester
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1.15 g
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solution
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11.5 mL
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3.45 mL
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HCl ice water
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Yield
78%

Synthesis routes and methods II

Procedure details

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CCOC(=O)Cn1ccc2ccc(O[Si](C)(C)C(C)(C)C)cc21
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